molecular formula C10H9N3O4S B12251653 methyl [(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetate

methyl [(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetate

Cat. No.: B12251653
M. Wt: 267.26 g/mol
InChI Key: VCGXBCMMVLNDAW-UHFFFAOYSA-N
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Description

Methyl 2-[(6-nitro-1H-1,3-benzodiazol-2-yl)sulfanyl]acetate is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new drugs . This particular compound features a nitro group at the 6-position of the benzimidazole ring, which can significantly influence its chemical and biological properties.

Comparison with Similar Compounds

Biological Activity

Methyl [(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer, antibacterial, and antifungal research. This article provides a detailed overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound features a benzimidazole moiety with a nitro group and a sulfanyl group. The presence of these functional groups is significant as they contribute to the compound's biological properties.

1. Anticancer Activity

Recent studies have highlighted the potential of benzimidazole derivatives, including this compound, as effective anticancer agents. For instance, compounds with similar structures have shown IC50 values in the range of 80–1000 nM against various cancer cell lines such as HCT-15, HT29, HeLa, and MDA-MB-468 .

Case Study:
In a study examining the structure–activity relationship (SAR) of imidazole derivatives, a compound structurally similar to this compound demonstrated significant inhibition of tubulin polymerization, which is crucial for cancer cell proliferation. The study found that at an IC50 concentration of 0.4 µM, the compound caused arrest in the G2/M phase of the cell cycle in MDA-MB-468 cells .

CompoundCell LineIC50 (nM)
Compound 6HCT-1580–200
Compound 7HeLa100
This compoundN/APotentially similar based on structural analogs

2. Antibacterial Activity

The antibacterial properties of this compound have also been investigated. A study on benzimidazole derivatives revealed promising activity against gram-positive and gram-negative bacteria.

Research Findings:
The synthesized compounds were tested against Escherichia coli and Staphylococcus aureus, showing varying degrees of antibacterial activity. Specifically, compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like Gentamycin .

Bacterial StrainMIC (µg/mL)
E. coli10
S. aureus32

3. Antifungal Activity

While specific data on the antifungal activity of this compound is limited, related benzimidazole derivatives have shown efficacy against various fungal strains. The presence of electron-donating groups in these compounds often enhances their antifungal properties .

Structure–Activity Relationship (SAR)

The SAR studies indicate that modifications to the benzimidazole core significantly influence biological activity. For example:

  • The introduction of electron-withdrawing groups (like nitro) increases cytotoxicity.
  • The presence of hydrophobic units enhances membrane permeability, contributing to improved antibacterial efficacy .

Properties

Molecular Formula

C10H9N3O4S

Molecular Weight

267.26 g/mol

IUPAC Name

methyl 2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetate

InChI

InChI=1S/C10H9N3O4S/c1-17-9(14)5-18-10-11-7-3-2-6(13(15)16)4-8(7)12-10/h2-4H,5H2,1H3,(H,11,12)

InChI Key

VCGXBCMMVLNDAW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSC1=NC2=C(N1)C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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